molecular formula C23H18N4O3S B4628226 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide

Cat. No. B4628226
M. Wt: 430.5 g/mol
InChI Key: LPENSVNXNOTMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that often include the formation of 1,3,4-oxadiazole rings, which are synthesized through cyclization processes involving carboxylic acids, hydrazides, and various other intermediates. For instance, some derivatives have been synthesized from 3-(4-carboxy)phenylsydnone by one-pot ring conversion reactions, indicating a complex synthetic route that may apply to our compound of interest (Latthe & Badami, 2007).

Molecular Structure Analysis

Molecular structure analysis often involves computational and experimental techniques, such as crystallography and density functional theory (DFT) calculations. These analyses can provide insights into the compound's conformation, stability, and reactive sites, guiding further modifications to enhance its properties. For similar compounds, studies have confirmed structures through single-crystal X-ray diffraction and highlighted the importance of intermolecular hydrogen bonding and the electronic structure (Kumara et al., 2017).

Scientific Research Applications

Antidiabetic Applications

Compounds with structural similarities, such as dihydropyrimidine derivatives, have been synthesized and evaluated for their in vitro antidiabetic activity using the α-amylase inhibition assay. This suggests potential research avenues for the subject compound in the context of diabetes management (J. Lalpara et al., 2021).

Anticancer and Antimicrobial Potential

Several studies have focused on the synthesis of derivatives with the aim of discovering compounds with significant cytotoxic and antimicrobial activities. The design and synthesis of new chemotherapeutic agents, including hydrazide and oxadiazole derivatives, have shown promising results against various cancer cell lines and microbes, suggesting a similar potential for N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide derivatives (B. Kaya et al., 2017).

Anti-inflammatory Activity

Compounds incorporating phenothiazine and oxadiazole structures have been explored for their anti-inflammatory properties. For instance, derivatives have demonstrated significant anti-inflammatory activity in vivo, highlighting the therapeutic potential of such compounds in the treatment of inflammation-related disorders (S. Sharma et al., 2005).

Nematocidal Activity

Novel derivatives containing 1,2,4-oxadiazole and 1,3,4-thiadiazole amide groups have been synthesized and evaluated for their nematocidal activities. These compounds exhibited promising activities against Bursaphelenchus xylophilus, a nematode causing significant damage to pine trees, suggesting potential agricultural applications (Dan Liu et al., 2022).

properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]phenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S/c1-29-16-12-10-15(11-13-16)22-25-21(30-26-22)14-24-23(28)27-17-6-2-4-8-19(17)31-20-9-5-3-7-18(20)27/h2-13H,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPENSVNXNOTMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide
Reactant of Route 3
Reactant of Route 3
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide
Reactant of Route 4
Reactant of Route 4
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide
Reactant of Route 5
Reactant of Route 5
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide
Reactant of Route 6
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.